METHANONE](/img/structure/B8783228.png)
[4-(2-HYDROXYETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)piperazin-1-ylmethanone: is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperazin-1-ylmethanone typically involves the reaction of 4-nitrobenzoyl chloride with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: In the field of biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the piperazine ring, which is a common motif in many pharmaceuticals, suggests that it may exhibit biological activity. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperazine ring may interact with receptors or enzymes, modulating their activity. The nitrophenyl group could also play a role in its biological effects, potentially through interactions with cellular components.
Comparaison Avec Des Composés Similaires
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
Comparison: Compared to its analogs, 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is unique due to the presence of the nitro group, which can undergo reduction to form an amino group. This additional functional group provides more opportunities for chemical modifications and potential biological activities. The nitro group also imparts different electronic properties to the compound, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H17N3O4 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H17N3O4/c17-10-9-14-5-7-15(8-6-14)13(18)11-1-3-12(4-2-11)16(19)20/h1-4,17H,5-10H2 |
Clé InChI |
UJNCXOXNSHNUGX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
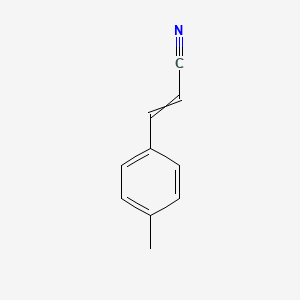

![Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8783169.png)

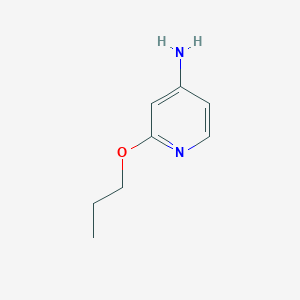


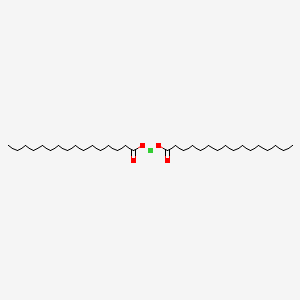
![2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one](/img/structure/B8783208.png)
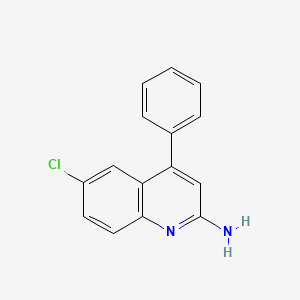
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]acetamide](/img/structure/B8783233.png)
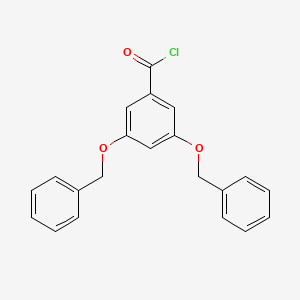
![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)

